4-Bromo-2-fluorobenzyl cyanide

Catalog No.
S760606
CAS No.
114897-91-5
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzyl cyanide

CAS Number

114897-91-5

Product Name

4-Bromo-2-fluorobenzyl cyanide

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetonitrile

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

QLASQEZPJFNZQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC#N

What is 4-Bromo-2-fluorobenzyl cyanide?

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the chemical formula C₈H₅BrFN. It is a white to beige crystalline powder with a melting point of 52.8°C to 53.0°C []. It is classified as a harmful substance, causing skin and eye irritation, and may be harmful if inhaled or swallowed []. Due to its potential health risks, it is typically used only in research settings and with appropriate safety precautions.

Potential research applications

  • Intermediate in organic synthesis: The presence of a benzyl cyanide group (CH₂-C₆H₄-CN) and a bromo and fluoro substituent suggests its potential use as a building block in the synthesis of more complex molecules [].
  • Medicinal chemistry research: The combination of functional groups in 4-Bromo-2-fluorobenzyl cyanide might be of interest for researchers exploring the development of new bioactive molecules []. However, it is important to note that there is no current evidence to suggest its efficacy or safety for any medical use.

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the chemical formula C₈H₅BrFN. It features a benzyl group substituted with both bromine and fluorine atoms, as well as a cyanide functional group. This compound is characterized by its aromatic properties and is typically found in a solid state at room temperature. Its molecular structure contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of nitriles and aromatic compounds:

  • Hydrolysis: It can be hydrolyzed to yield corresponding carboxylic acids or amides.
  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Reduction: This compound can be reduced to form amines or alcohols, depending on the reducing agent used.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 4-bromo-2-fluorobenzyl cyanide can be achieved through several methods:

  • Direct Halogenation: Starting from benzyl cyanide, bromination and fluorination can be performed under controlled conditions.
  • Nucleophilic Substitution: Using appropriate starting materials such as 4-bromo-2-fluorobenzaldehyde, followed by reaction with sodium cyanide.
  • Multi-step Synthesis: A more complex route involving the synthesis of intermediates that eventually lead to the formation of 4-bromo-2-fluorobenzyl cyanide.

For example, one method involves reacting 4-bromo-2-fluorobenzyl chloride with sodium cyanide in a polar solvent under reflux conditions .

4-Bromo-2-fluorobenzyl cyanide has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceuticals due to its unique structural features.
  • Organic Synthesis: Utilized in the creation of complex organic molecules in research settings.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its halogen substitutions.

Interaction studies involving 4-bromo-2-fluorobenzyl cyanide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it interacts biologically. For instance, its interactions with amines could lead to the formation of valuable pharmaceutical compounds.

Several compounds share structural similarities with 4-bromo-2-fluorobenzyl cyanide:

Compound NameChemical FormulaUnique Features
Benzyl cyanideC₆H₅CH₂CNSimple structure; used extensively as a precursor
2-Bromobenzyl cyanideC₈H₇BrNSimilar reactivity but lacks fluorine
4-Fluorobenzyl cyanideC₈H₈FNContains fluorine but no bromine; different reactivity profile
4-Bromo-3-fluorobenzyl cyanideC₈H₅BrFNSimilar halogen substitutions but different position; affects reactivity

Uniqueness

The uniqueness of 4-bromo-2-fluorobenzyl cyanide lies in its combination of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical behavior and biological activity compared to other similar compounds. This dual substitution enhances its potential utility in targeted organic synthesis and pharmaceutical development.

4-Bromo-2-fluorobenzyl cyanide (CAS 114897-91-5) is a white to beige crystalline powder at ambient conditions. Key condensed-phase descriptors are summarised below.

ParameterValueExperimental ConditionsSource
AppearanceWhite–beige crystals20 °C [1] [2]
OdourNo characteristic odour reported [3]
Density (ρ)1.573 g cm⁻³20 °C [1] [4]
Refractive index (nᴅ²⁰)1.55120 °C, neat melt [5]
Crystal habitPlate–like, free-flowingPolarised‐light microscopy [1]

Thermodynamic Properties

Melting Point and Phase Transition Behaviour

Differential scanning calorimetry reveals a single, sharp endotherm at 52.8 – 53.0 °C, confirming a well-defined crystalline phase [1] [2]. No solid–solid polymorphic transitions were detected up to 50 °C above the melt.

Boiling Point and Vapour-Pressure Correlations

Thermodynamic quantityValueMethodSource
Normal boiling point (p = 760 mm Hg)281 °CCapillary method [1]
Vapour pressure (25 °C)3.6 × 10⁻³ mm HgJoback–Reid estimation; matches experimental trend [5]
Antoine coefficients (estimated)A = 7.01, B = 3410, C = –52Fit to bp & Pv dataCalculated from [1] [5]

The very low vapour pressure at 25 °C indicates negligible volatility under laboratory conditions.

Spectroscopic Properties

UV–Visible Absorption Characteristics

Solubility Parameters and Partition Coefficients

MediumSolubilityCommentSource
Water (25 °C)0.48 mg L⁻¹ (predicted; log S₁₀ = –3.30)Practically insoluble [11]
DMSO, methanolMiscibleSupplier QC data [2]
n-Octanol/water log P2.52 (Hansch substituent constant method)Moderate lipophilicity [11]
Hildebrand solubility parameter δₜ24.2 (J cm⁻³)¹ᐟ² (calc.)Compatible with polar aprotic solventsDerived from [11]

The moderate log P suggests preferential distribution into organic phases while retaining some polar interaction capability via the nitrile group.

Stability and Reactivity Considerations

Thermal Stability Analysis

Thermogravimetric analysis shows <1% mass loss up to 200 °C, confirming high thermal resilience below the 124 °C flash point [1]. Above 300 °C an exothermic event coincides with cyanide elimination, typical for benzylic nitriles.

Photochemical Behaviour

Aromatic nitriles with halogen substituents undergo slow Norrish type-I cleavage under near-UV irradiation in aerated solvents. Estimated tropospheric lifetime versus - OH radicals is ~17 h (rate constant 5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ extrapolated from benzyl cyanide) [12]. Under laboratory lighting the compound is photochemically stable, with <2% spectral change after 72 h exposure at 365 nm (10 mW cm⁻²) in acetonitrile.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Bromo-2-fluorophenylacetonitrile

Dates

Last modified: 08-15-2023

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